molecular formula C10H10F2N2OS B11869925 7-(Difluoromethyl)-2-(methylthio)-7,8-dihydroquinazolin-5(6H)-one

7-(Difluoromethyl)-2-(methylthio)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11869925
M. Wt: 244.26 g/mol
InChI Key: OMUUHJPJNHCAHX-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-2-(methylthio)-7,8-dihydroquinazolin-5(6H)-one is a compound of interest in various fields of chemistry and pharmacology This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-2-(methylthio)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The quinazolinone core can be reduced under specific conditions.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with new functional groups.

Mechanism of Action

Properties

Molecular Formula

C10H10F2N2OS

Molecular Weight

244.26 g/mol

IUPAC Name

7-(difluoromethyl)-2-methylsulfanyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C10H10F2N2OS/c1-16-10-13-4-6-7(14-10)2-5(9(11)12)3-8(6)15/h4-5,9H,2-3H2,1H3

InChI Key

OMUUHJPJNHCAHX-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C(=N1)CC(CC2=O)C(F)F

Origin of Product

United States

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